1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol
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Overview
Description
1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol is a complex organic compound that features a purine base linked to a thiophene ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Methyl Group: The methyl group is introduced at the 9-position of the purine ring using methylating agents such as methyl iodide.
Formation of the Propanol Chain: The propanol chain is introduced through a reaction with an appropriate alkylating agent.
Attachment of the Thiophene Ring: The thiophene ring is attached via a nucleophilic substitution reaction, where the thiophene acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing the compound to inhibit enzymes involved in nucleotide metabolism. The thiophene ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol: Lacks the methyl group at the 9-position.
1-[(9-methyl-9H-purin-6-yl)amino]-2-phenylpropan-2-ol: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
1-[(9-methyl-9H-purin-6-yl)amino]-2-(thiophen-2-yl)propan-2-ol is unique due to the combination of a purine base with a thiophene ring, which may confer specific electronic and binding properties not found in similar compounds.
Properties
IUPAC Name |
1-[(9-methylpurin-6-yl)amino]-2-thiophen-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWENLKMAWCVGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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